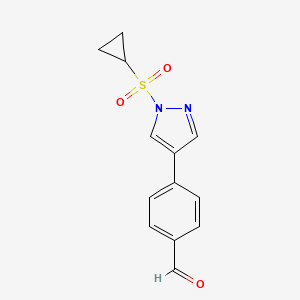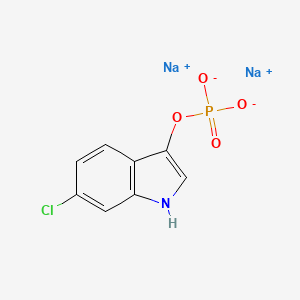
6-Chloro-3-indolyl phosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-indolyl phosphate disodium salt is a chemical compound widely used in biochemical research. It is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. Upon enzymatic hydrolysis, this compound produces a blue precipitate, making it useful for various detection assays in molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl phosphate disodium salt typically involves the phosphorylation of 6-chloro-3-indolyl. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process generally includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually produced in powder form and packaged in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl phosphate disodium salt primarily undergoes hydrolysis reactions catalyzed by alkaline phosphatase. This hydrolysis results in the formation of 6-chloro-3-indolyl and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system to maintain the optimal pH for enzyme activity. Commonly used buffers include Tris-HCl and carbonate-bicarbonate buffers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 6-chloro-3-indolyl, which further oxidizes to form a blue-colored indigo dye. This color change is used as an indicator in various biochemical assays .
Scientific Research Applications
6-Chloro-3-indolyl phosphate disodium salt has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to detect alkaline phosphatase activity.
Molecular Biology: Employed in techniques such as Western blotting, Southern blotting, and in situ hybridization for the detection of specific nucleic acids or proteins.
Medicine: Utilized in diagnostic assays to measure enzyme activity in clinical samples.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl phosphate disodium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 6-chloro-3-indolyl. This intermediate undergoes oxidation to produce a blue indigo dye, which serves as a visual indicator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another substrate for alkaline phosphatase, producing a blue precipitate upon hydrolysis.
5-Bromo-6-chloro-3-indolyl phosphate: Similar in structure and function, used in similar biochemical assays
Uniqueness
6-Chloro-3-indolyl phosphate disodium salt is unique due to its specific reactivity with alkaline phosphatase and the distinct blue color it produces upon hydrolysis. This makes it particularly useful in applications where a clear visual indicator is required .
Properties
IUPAC Name |
disodium;(6-chloro-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNO4P.2Na/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKQFWEUWHTQU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClNNa2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(5-(Benzo[B]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-YL)phenoxy)acetic acid](/img/structure/B8125609.png)
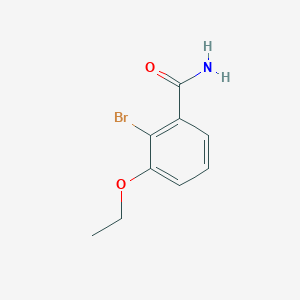
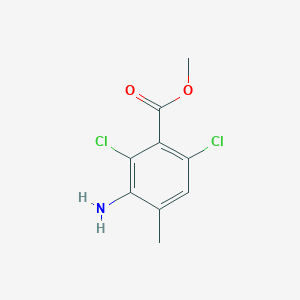

![[(3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-morpholin-4-ylmethanone](/img/structure/B8125631.png)
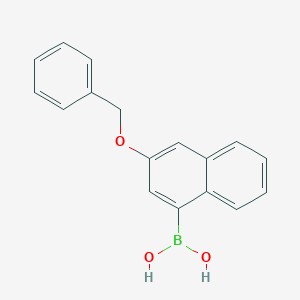
![[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8125639.png)

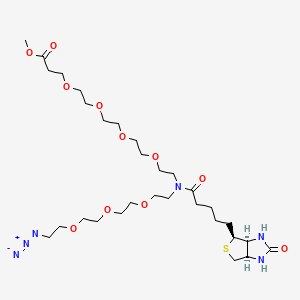
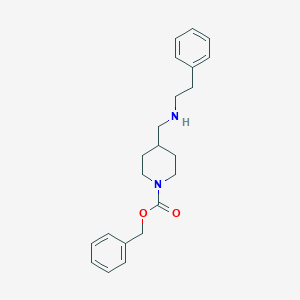
![[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol](/img/structure/B8125678.png)

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8125694.png)
